

physical and chemical properties of Frutinone A

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Compound of Interest		
Compound Name:	Frutinone A	
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Frutinone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus, such as Polygala fruticosa. It has garnered scientific interest due to its notable biological activities, including antifungal properties and potent inhibition of cytochrome P450 1A2 (CYP1A2). This technical guide provides a detailed overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies related to **Frutinone A**.

Physical and Chemical Properties

Frutinone A is a small molecule with a rigid, planar structure. Its key physicochemical properties are summarized in the table below. While extensive solubility data is not readily available in the literature, its flavonoid-like structure suggests it is likely soluble in organic solvents like DMSO and alcohols, with limited solubility in water.



Property	Value	Reference
Molecular Formula	C16H8O4	[1][2]
Molecular Weight	264.23 g/mol	[1][2]
CAS Number	38210-27-4	[1]
Appearance	Data not available	
Melting Point	>181 °C (decomposes)	_
Boiling Point	461.2 °C at 760 mmHg	
Density	1.49 g/cm ³	_
Solubility	Data not available	_
Storage	2-8°C	_

Spectral Data

Detailed spectral data for **Frutinone A** is not extensively published. However, characterization is typically performed using standard spectroscopic techniques.

- ¹H and ¹³C NMR: The aromatic nature of **Frutinone A** would result in a series of signals in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm). The ¹³C NMR spectrum would show characteristic peaks for carbonyl carbons (in the lactone and ketone groups), aromatic carbons, and carbons involved in the ether linkages.
- FT-IR: The infrared spectrum of **Frutinone A** would be expected to show characteristic absorption bands for C=O stretching (from the ketone and lactone moieties), C-O-C stretching (from the ether linkages), and C=C stretching from the aromatic rings.
- UV-Vis: As a flavonoid-like compound, Frutinone A is expected to exhibit strong UV
 absorbance. By analogy to similar compounds, absorption maxima would likely be observed
 in the ranges of 230-290 nm and 300-350 nm in solvents like methanol or ethanol.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carbonyl groups (CO) and retro-Diels-Alder reactions characteristic of flavonoid-type structures.





Biological Activities and Signaling Pathways Antifungal Activity

Frutinone A has demonstrated significant antifungal activity against various fungal species. Notably, it has been reported to be effective against Cladosporium cucumerinum.

Inhibition of Cytochrome P450 1A2 (CYP1A2)

A key biological activity of **Frutinone A** is its potent and selective inhibition of CYP1A2, a crucial enzyme in drug metabolism. Studies have shown that **Frutinone A** is a reversible inhibitor of CYP1A2 with an IC $_{50}$ value of 0.56 μ M. The mode of inhibition is reported to be mixed or competitive, depending on the substrate used in the assay. This potent inhibition suggests a potential for drug-herb interactions if **Frutinone A** or extracts containing it are coadministered with drugs metabolized by CYP1A2.

The following diagram illustrates the inhibitory effect of **Frutinone A** on the metabolic activity of CYP1A2.

CYP1A2 Substrate (e.g., Caffeine, Phenacetin) Binds to active site CYP1A2 Enzyme Metabolizes Metabolite Inhibition

Frutinone A Inhibition of CYP1A2-Mediated Metabolism

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Frutinone A inhibits CYP1A2 metabolism.

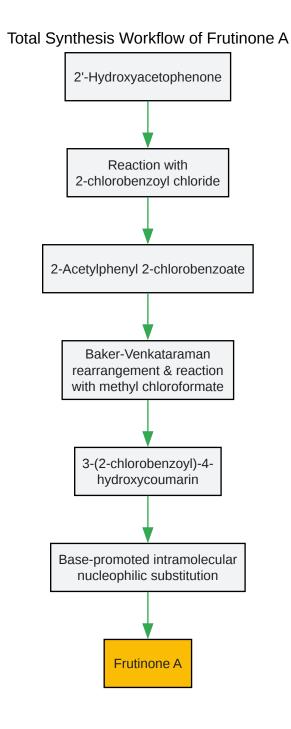
Experimental Protocols

Detailed, validated experimental protocols for the isolation, purification, and specific biological assays of **Frutinone A** are not widely available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.

Total Synthesis of Frutinone A

A protocol for the total synthesis of **Frutinone A** has been described, which involves a three-step process starting from 2'-hydroxyacetophenone. The key steps include a Baker-Venkataraman rearrangement followed by an intramolecular nucleophilic substitution.





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A three-step total synthesis of **Frutinone A**.

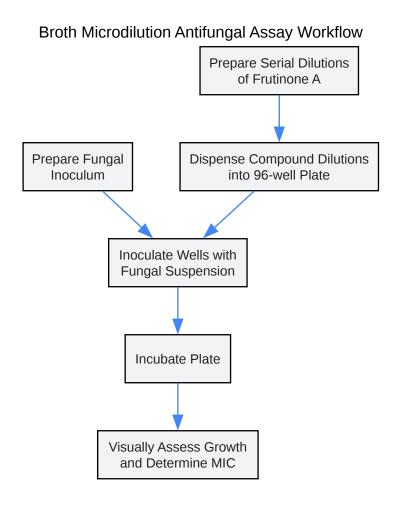


General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

- Preparation of Fungal Inoculum:
 - Culture the fungal strain (e.g., Cladosporium cucumerinum) on an appropriate agar medium.
 - Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80).
 - Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.
- Preparation of Frutinone A Solutions:
 - Prepare a stock solution of Frutinone A in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of **Frutinone A**.
 - Include positive (fungus in broth without **Frutinone A**) and negative (broth only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
- Determination of MIC:
 - The MIC is defined as the lowest concentration of Frutinone A that causes complete visual inhibition of fungal growth.





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Workflow for antifungal susceptibility testing.

Conclusion

Frutinone A is a promising natural product with well-defined biological activities, particularly as an antifungal agent and a potent inhibitor of CYP1A2. While its fundamental physicochemical properties are known, a more detailed characterization, including comprehensive solubility and spectral data, would be beneficial for its further development as a research tool or therapeutic lead. The synthetic route provides access to the molecule for further studies, and standardized biological assays will be crucial for a more in-depth understanding of its mechanism of action



and potential applications. This guide serves as a foundational resource for professionals engaged in the study and development of novel bioactive compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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